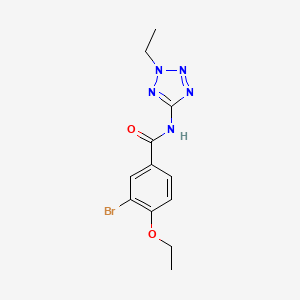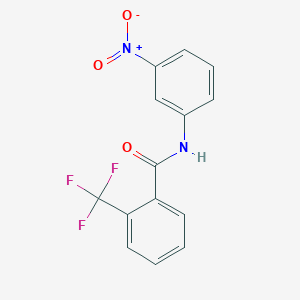
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, also known as NTFB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of benzamides and has a molecular formula of C14H9F3N2O3. NTFB is a white to yellowish powder that is sparingly soluble in water and soluble in organic solvents.
Mecanismo De Acción
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide exerts its pharmacological effects by inhibiting the activity of PARP. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. However, excessive PARP activity can lead to depletion of cellular energy and ultimately cell death. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide inhibits PARP activity by binding to the enzyme and preventing its activation, thereby sensitizing cancer cells to DNA damage.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its high potency and specificity for PARP inhibition. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a highly effective PARP inhibitor and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of using N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer to cells in culture.
Direcciones Futuras
There are several future directions for the use of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in scientific research. One potential direction is the development of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide-based therapeutics for cancer treatment. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical studies as a sensitizer for chemotherapy and radiation therapy, and further research is needed to evaluate its efficacy in clinical trials. Another potential direction is the use of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide as a tool for studying DNA repair mechanisms. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide can be used to selectively inhibit PARP activity and study the downstream effects on DNA repair pathways. Overall, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a promising compound with significant potential for scientific research and therapeutic development.
Métodos De Síntesis
The synthesis of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide involves the reaction between 3-nitroaniline and 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction proceeds through an electrophilic aromatic substitution mechanism and yields N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide as the final product. The synthesis of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a relatively simple and straightforward process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been extensively used in scientific research due to its unique properties. One of the major applications of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is in the field of biochemistry and molecular biology. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. PARP inhibition by N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)12-7-2-1-6-11(12)13(20)18-9-4-3-5-10(8-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYQKVZPUCIQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




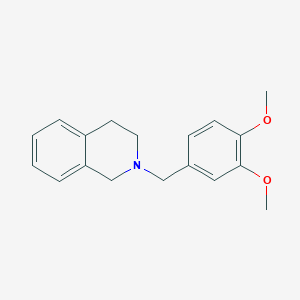
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)
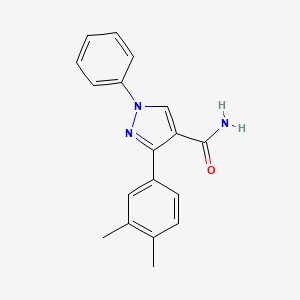
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)

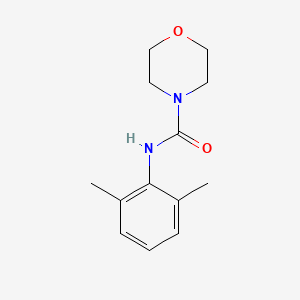
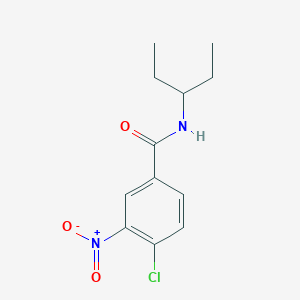
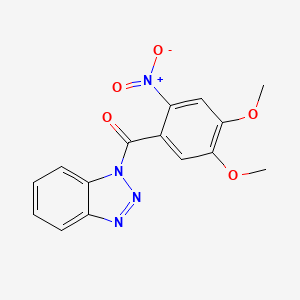
![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)
![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)
